molecular formula C12H16O2 B1619606 Ethyl isoeugenol CAS No. 7784-67-0

Ethyl isoeugenol

Cat. No.: B1619606
CAS No.: 7784-67-0
M. Wt: 192.25 g/mol
InChI Key: AOSKXPFBGRLCEG-UHFFFAOYSA-N
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Description

Ethyl isoeugenol is an organic compound belonging to the class of phenylpropanoids. It is a derivative of eugenol, which is a major component of clove oil. This compound is known for its pleasant fragrance and is widely used in the flavor and fragrance industry. It is also used in various scientific research applications due to its biological activities.

Mechanism of Action

Target of Action

Ethyl isoeugenol, a derivative of eugenol, exhibits promising biological potential. It has been found to have a broad spectrum of antibacterial action, including activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The primary targets of this compound are therefore these bacterial cells, where it interacts with their cellular components to exert its antimicrobial effects.

Mode of Action

It is known that eugenol, the parent compound of this compound, has a non-disruptive detergent-like mechanism of action . This suggests that this compound may interact with the bacterial cell membrane in a similar manner, permeabilizing it without causing significant morphological changes .

Biochemical Pathways

Eugenol and its derivatives, including this compound, are biosynthesized via the reduction of a coniferyl alcohol ester This process involves several enzymatic reactions that lead to the formation of the final product

Pharmacokinetics

Research on eugenol derivatives suggests that modifications to the eugenol molecule can lead to a favorable pharmacokinetic profile for oral availability . This implies that this compound may also possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound are primarily related to its antimicrobial activity. It has been found to have a promising antibacterial potential, with a lower minimum inhibitory concentration than eugenol . This suggests that this compound is capable of inhibiting bacterial growth at lower concentrations, thereby exerting a more potent antimicrobial effect.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in polymers and resins, can affect the stability and efficacy of this compound . Furthermore, the pH, temperature, and presence of other microbial species can also impact the antimicrobial activity of this compound.

Biochemical Analysis

Biochemical Properties

Ethyl isoeugenol interacts with various enzymes, proteins, and other biomolecules. It is biosynthesized via reduction of a coniferyl alcohol ester . The key enzyme in this pathway is isoeugenol monooxygenase (IEM), which converts isoeugenol to vanillin . The nature of these interactions involves oxidation of the side chains of propenylbenzenes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated antibacterial properties against many species, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting NF-κB activation, downregulating prostaglandin synthesis, reducing cyclooxygenase-2 activity, inducing cell cycle arrest in the S phase, and causing apoptotic cell death .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. It has been observed that the derivatives involving esterification reactions in the hydroxyl group of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A lower minimum inhibitory concentration of 500 μg/mL than eugenol (1000 μg/mL) has been observed . High concentrations can be toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is metabolized into vanillin through an epoxide–diol pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Related compounds like coniferyl alcohol acetyltransferase (CFAT) have been found to be located in the cytoplasm and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isoeugenol can be synthesized through the ethylation of eugenol. One common method involves the use of diethyl carbonate as the ethylating agent in the presence of a catalyst such as potassium fluoride on alumina (KF/γ-Al₂O₃). The reaction typically occurs under mild conditions, with the catalyst facilitating the conversion of eugenol to this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles to minimize environmental impact. For example, the use of dimethyl carbonate as a methylating agent in the presence of phase-transfer catalysts has been explored for the synthesis of related compounds . This approach reduces the need for harmful reagents and harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl isoeugenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Ethyl isoeugenol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Comparison with Similar Compounds

Ethyl isoeugenol is similar to other eugenol derivatives, such as:

    Eugenol: The parent compound, known for its antimicrobial and antioxidant properties.

    Isoeugenol: A structural isomer with similar biological activities.

    Mthis compound: Another derivative with applications in the flavor and fragrance industry.

Uniqueness: this compound is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties compared to other eugenol derivatives. Its pleasant fragrance and potential therapeutic applications make it a valuable compound in various fields.

Properties

IUPAC Name

1-ethoxy-2-methoxy-4-prop-1-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSKXPFBGRLCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864125
Record name Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7784-67-0
Record name Ethylisoeugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7784-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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